4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide
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Overview
Description
4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a 4-chloro group and a side chain containing a phenylpiperazine and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the acylation of the resulting intermediate with 4-chlorobenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the benzamide can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution of the chloro group can result in various substituted benzamides.
Scientific Research Applications
4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Uniqueness
4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific interactions with biological targets or materials science.
Properties
IUPAC Name |
4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3OS/c1-18(26-24(29)19-9-11-20(25)12-10-19)23(22-8-5-17-30-22)28-15-13-27(14-16-28)21-6-3-2-4-7-21/h2-12,17-18,23H,13-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHRIHWUOKXWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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